methyl 3-amino-3-[2-(trifluoromethyl)phenyl]propanoate hydrochloride
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Overview
Description
methyl 3-amino-3-[2-(trifluoromethyl)phenyl]propanoate hydrochloride is a chemical compound with the molecular formula C11H12F3NO2·HCl It is known for its unique structural features, which include a trifluoromethyl group attached to a phenyl ring, an amino group, and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-3-[2-(trifluoromethyl)phenyl]propanoate hydrochloride typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with methylamine and a suitable esterification agent. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process is carried out under reflux conditions to ensure complete reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. The compound is then isolated and purified using industrial-scale chromatography or crystallization methods .
Chemical Reactions Analysis
Types of Reactions
methyl 3-amino-3-[2-(trifluoromethyl)phenyl]propanoate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted phenylpropanoates. These products can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
methyl 3-amino-3-[2-(trifluoromethyl)phenyl]propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of methyl 3-amino-3-[2-(trifluoromethyl)phenyl]propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to methyl 3-amino-3-[2-(trifluoromethyl)phenyl]propanoate hydrochloride include:
- Methyl 3-amino-2-(trifluoromethyl)propionate
- Methyl 2-(aminomethyl)-3,3,3-trifluoro-propanoate
- Methyl (3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate hydrochloride .
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the trifluoromethyl group attached to the phenyl ring and the presence of both amino and ester functional groups.
Properties
IUPAC Name |
methyl 3-amino-3-[2-(trifluoromethyl)phenyl]propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2.ClH/c1-17-10(16)6-9(15)7-4-2-3-5-8(7)11(12,13)14;/h2-5,9H,6,15H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWQDFHZICBCON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=CC=C1C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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